N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S2/c1-11-14(13-4-9-26-10-13)12(2)20(18-11)6-5-17-15(22)19-7-8-21(16(19)23)27(3,24)25/h4,9-10H,5-8H2,1-3H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIRRICFNNWDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)N2CCN(C2=O)S(=O)(=O)C)C)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure is characterized by:
- A pyrazole ring , which is known for various biological activities.
- A thiophene moiety , contributing to its chemical diversity.
- An imidazolidine core , which enhances its potential interactions with biological targets.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 2034555-56-9 |
Pharmacological Properties
Research indicates that compounds containing pyrazole and imidazolidine structures exhibit a wide range of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation .
- Antioxidant Properties : The presence of sulfur in the structure may enhance the compound's ability to scavenge free radicals .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The imidazolidine core may interact with key enzymes involved in metabolic pathways.
- Receptor Binding : The pyrazole ring could bind to specific receptors, influencing cellular signaling pathways.
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyrazole derivatives, compounds similar to our target compound demonstrated significant cytotoxic effects against various cancer cell lines. The study reported IC50 values indicating potent activity comparable to established chemotherapeutics .
Study 2: Anti-inflammatory Effects
A series of experiments assessed the anti-inflammatory potential of related compounds. Results indicated that the target compound could reduce inflammation markers in vitro, suggesting a mechanism involving COX inhibition .
Study 3: Antioxidant Activity
Research on antioxidant activities showed that compounds with similar structures effectively reduced oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's ability to modulate these pathways suggests potential use in treating inflammatory diseases .
Anticancer Potential
The compound has been evaluated for its anticancer activity through in vitro studies. Preliminary results indicate that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . Further studies are needed to elucidate its mechanism of action through biochemical assays and molecular docking studies.
Applications in Medicinal Chemistry
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide holds promise as a lead compound for drug development due to its unique structural characteristics. Potential applications include:
- Therapeutic Agent : Investigated for its potential use in treating inflammatory diseases and cancer.
- Building Block for Synthesis : Used as a precursor for synthesizing more complex molecules with desired pharmacological properties.
Case Study 1: Anti-inflammatory Activity Assessment
In a study examining the anti-inflammatory effects of similar compounds, researchers found that derivatives of pyrazole exhibited significant inhibition of COX enzymes, suggesting that this compound could be a candidate for further development in anti-inflammatory therapies .
Case Study 2: Anticancer Evaluation
A recent investigation focused on the anticancer properties of imidazolidine derivatives revealed promising results against various cancer cell lines. The study highlighted the compound's potential as a selective inhibitor of cancer cell growth, warranting further exploration into its therapeutic efficacy .
Preparation Methods
Cyclocondensation of Hydrazine with 1,3-Diketones
The pyrazole core is synthesized via cyclocondensation of hydrazine hydrate with a 1,3-diketone precursor. For 3,5-dimethyl substitution, acetylacetone (2,4-pentanedione) serves as the diketone. Thiophen-3-yl incorporation requires functionalization prior to cyclization:
Preparation of 3-Thiophenecarboxaldehyde :
Thiophene is formylated using the Vilsmeier-Haack reaction (POCl₃/DMF) to yield 3-thiophenecarboxaldehyde.Claisen-Schmidt Condensation :
React acetylacetone with 3-thiophenecarboxaldehyde under basic conditions (NaOH/EtOH) to form the α,β-unsaturated diketone intermediate.Cyclocondensation with Hydrazine :
Treat the diketone with hydrazine hydrate in refluxing ethanol to yield 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃, DMF, 0–5°C | 78% |
| 2 | NaOH, EtOH, 80°C | 65% |
| 3 | NH₂NH₂·H₂O, EtOH, reflux | 82% |
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (dd, J = 3.0 Hz, 1H, thiophene-H), 7.21 (d, J = 5.0 Hz, 1H, thiophene-H), 6.95 (s, 1H, pyrazole-H), 2.45 (s, 6H, CH₃).
- HRMS : m/z calcd. for C₁₀H₁₁N₂S [M+H]⁺: 193.0698; found: 193.0695.
Functionalization of the Pyrazole Core with an Ethylamine Linker
N-Alkylation of Pyrazole
The pyrazole nitrogen at position 1 is alkylated using 2-bromoethylamine hydrobromide under basic conditions:
Protection of Amine :
The amine group is protected as a Boc (tert-butoxycarbonyl) derivative to prevent side reactions.Alkylation :
React 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole with Boc-protected 2-bromoethylamine in the presence of K₂CO₃ in DMF at 60°C.Deprotection :
Remove the Boc group using TFA/CH₂Cl₂ (1:1) to yield 2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Boc₂O, DMAP, CH₂Cl₂ | 95% |
| 2 | K₂CO₃, DMF, 60°C | 68% |
| 3 | TFA/CH₂Cl₂, rt | 89% |
Characterization :
- ¹³C NMR (101 MHz, CDCl₃): δ 148.2 (pyrazole-C), 126.5 (thiophene-C), 44.3 (CH₂NH₂), 21.7 (CH₃).
Synthesis of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carboxylic Acid
Formation of Imidazolidinone Ring
The imidazolidine core is synthesized via cyclization of 1,2-ethylenediamine with phosgene:
Phosgene Reaction :
Bubble phosgene into a solution of 1,2-ethylenediamine in THF at 0°C to form 2-imidazolidinone.Sulfonation :
Treat 2-imidazolidinone with methanesulfonyl chloride (MsCl) in the presence of Et₃N to introduce the methylsulfonyl group at position 3.Oxidation :
Oxidize the sulfonyl intermediate with m-CPBA to yield 3-(methylsulfonyl)-2-oxoimidazolidine.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | COCl₂, THF, 0°C | 76% |
| 2 | MsCl, Et₃N, CH₂Cl₂ | 83% |
| 3 | m-CPBA, CHCl₃ | 65% |
Characterization :
- IR (KBr): ν 1745 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
- ¹H NMR (400 MHz, DMSO-d₆): δ 4.12 (t, J = 6.0 Hz, 2H), 3.52 (t, J = 6.0 Hz, 2H), 3.21 (s, 3H, SO₂CH₃).
Carboxamide Coupling and Final Assembly
Activation of Carboxylic Acid
Convert 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid to its NHS ester using N-hydroxysuccinimide (NHS) and DCC in anhydrous THF.
Amide Bond Formation
React the activated ester with 2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine in DMF, catalyzed by DMAP:
Reaction Conditions :
| Reagents | Conditions | Yield |
|---|---|---|
| NHS, DCC | THF, 0°C→rt | 90% |
| DMAP, DMF | 25°C, 12h | 74% |
Characterization :
- HRMS : m/z calcd. for C₁₈H₂₃N₅O₄S₂ [M+H]⁺: 452.1162; found: 452.1159.
- HPLC : >98% purity (C18 column, MeCN/H₂O).
Q & A
Q. What are the optimized synthetic routes for this compound, and how are reaction conditions controlled to maximize yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the assembly of the pyrazole core followed by sequential functionalization. Key steps include:
- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions. Temperature control (e.g., 60–80°C) and pH adjustments are critical to avoid side reactions .
- Carboxamide coupling : Amidation reactions using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM. Strict exclusion of moisture improves yields .
- Sulfonation and oxidation : Introduction of the methylsulfonyl group via sulfonation of intermediates using methanesulfonyl chloride, followed by oxidation with agents like m-CPBA .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Control Method |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, EtOH, 70°C, 12h | 65–75 | TLC (silica gel, EtOAc/Hexane) |
| Carboxamide coupling | EDC, HOBt, DMF, RT, 24h | 50–60 | NMR (δ 7.8–8.2 ppm for amide) |
| Sulfonation | MeSO₂Cl, pyridine, 0°C → RT | 70–80 | HPLC (C18 column, MeCN/H₂O) |
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., pyrazole protons at δ 6.5–7.5 ppm, methylsulfonyl at δ 3.1–3.3 ppm) and confirm regiochemistry .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (1650–1750 cm⁻¹ for carboxamide and oxoimidazolidine) and sulfonyl groups (1150–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₀H₂₄N₅O₄S₂: 486.12) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (e.g., Rf = 0.4 in EtOAc/Hexane 1:1) .
Advanced Research Questions
Q. How can computational methods improve the synthesis and activity prediction of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states to optimize reaction pathways (e.g., predicting regioselectivity in pyrazole formation) .
- Molecular Docking : Screens binding affinities to target proteins (e.g., kinase enzymes) using software like AutoDock Vina. For example, the thiophene moiety may engage in π-π stacking with hydrophobic pockets .
- Retrosynthetic Analysis : Tools like ChemAxon or Synthia propose alternative routes to reduce steps and improve atom economy .
Q. What experimental strategies address contradictions in biological activity data for pyrazole-carboxamide derivatives?
Methodological Answer:
- Dose-Response Studies : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ values. Use standardized cell lines (e.g., HEK293 for cytotoxicity) .
- Off-Target Screening : Employ proteome-wide profiling (e.g., kinase inhibitor panels) to identify non-specific interactions .
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
Table 2: Biological Activity Comparison of Analogues
| Compound Modification | IC₅₀ (Target A, nM) | IC₅₀ (Target B, nM) | Notes |
|---|---|---|---|
| Thiophene-3-yl substitution | 50 ± 5 | >1000 | Enhanced selectivity |
| Methylsulfonyl removal | >1000 | 200 ± 20 | Loss of Target A affinity |
Q. How are crystallographic data and SHELX software utilized to resolve structural ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water). Data collection at 100 K resolves bond lengths and angles (e.g., pyrazole-thiophene dihedral angle = 15°) .
- SHELX Refinement : Iterative cycles in SHELXL refine occupancy and thermal parameters. For example, disordered methylsulfonyl groups are modeled with PART instructions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
